Methyl 4-acetamido-3-methylbenzoate
Overview
Description
Synthesis Analysis
The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .Molecular Structure Analysis
Methyl 4-acetamido-3-methylbenzoate is characterized by a benzene ring connected to an ester functional group . It contains total 28 bond(s); 15 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .Physical and Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Methyl benzoate, a similar compound, is a colorless liquid at room temperature with a boiling point around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Scientific Research Applications
Solubility and Pharmaceutical Formulation
A study by Grant et al. (1984) explored the aqueous solubilities of acetaminophen, adipic acid, and parabens, including Methyl 4-acetamido-3-methylbenzoate, over a wide temperature range. The research highlighted non-linear van't Hoff plots of solubility against temperature and discussed their pharmaceutical significance, offering insights into the solubility behavior of this compound and its relevance in pharmaceutical formulations (Grant et al., 1984).
Antimicrobial Activity
Chohan et al. (2003) investigated Zinc complexes of Schiff bases derived from 2-acetamidobenzaldehyde, which is structurally related to this compound, for their antibacterial properties. The study provided valuable information on the potential use of these compounds in developing antimicrobial agents, highlighting the importance of chemical structure in antibacterial activity (Chohan et al., 2003).
Material Science and Catalysis
The electrosynthesis of imidazole derivatives and their application as bifunctional electrocatalysts for the oxidation of various compounds were reported by Nasirizadeh et al. (2013). This study underscores the potential application of this compound derivatives in catalysis and material science, particularly in the construction of modified electrode surfaces for analytical purposes (Nasirizadeh et al., 2013).
Environmental Chemistry
The occurrence, fate, and behavior of parabens, including this compound, in aquatic environments have been reviewed by Haman et al. (2015). This comprehensive review addresses the environmental impact of parabens, their degradation in water bodies, and the resulting ecological concerns, providing a foundation for future research on the environmental chemistry of this compound and related compounds (Haman et al., 2015).
Safety and Hazards
Methyl 4-acetamido-3-methylbenzoate is harmful to aquatic life and toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It can cause irritation upon contact with the skin, eyes, or respiratory system .
Properties
IUPAC Name |
methyl 4-acetamido-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-9(11(14)15-3)4-5-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSWFKCUXPXLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279231 | |
Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239075-25-3 | |
Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239075-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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